

Part 1: Ethyl 2-fluoroacetoacetate (CAS 1522-41-4)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 2-fluoroacetoacetate*

Cat. No.: B073962

[Get Quote](#)

The compound assigned CAS number 1522-41-4 is **Ethyl 2-fluoroacetoacetate**. It is a fluorinated β -keto ester utilized as a versatile building block in organic synthesis.

Molecular Formula and Weight

- Molecular Formula: $C_6H_9FO_3$
- Molecular Weight: 148.13 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of **Ethyl 2-fluoroacetoacetate** is presented in the table below.

Property	Value
Alternate Names	2-Fluoro-3-oxobutanoic acid ethyl ester, Ethyl 2-fluoro-3-oxobutanoate
Appearance	Transparent, colorless liquid
Boiling Point	183 °C
Flash Point	90 °C (194 °F)
Density	1.181 g/mL at 25°C

Applications in Synthesis

Ethyl 2-fluoroacetoacetate serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical, materials science, and agrochemical industries. The presence of the fluorine atom can significantly enhance the biological activity and metabolic stability of the final products. Its applications include the development of novel therapeutic agents, the creation of advanced pesticides with improved efficacy, and the incorporation into polymers to enhance chemical resistance and durability.

Part 2: The 1-(2-Methoxyphenyl)piperazine Scaffold: A Privileged Core in CNS Drug Discovery

The arylpiperazine moiety, and specifically the 1-(2-methoxyphenyl)piperazine core, is recognized as a "privileged scaffold" in medicinal chemistry. This is due to its versatile structure that allows for modifications to achieve desired potency, selectivity, and pharmacokinetic properties for a wide range of biological targets, particularly G protein-coupled receptors (GPCRs) in the central nervous system (CNS). This section provides an in-depth guide for researchers and drug development professionals on this critical chemical entity.

Core Compound: 1-(2-Methoxyphenyl)piperazine

- CAS Number: 35386-24-4
- Molecular Formula: $C_{11}H_{16}N_2O$
- Molecular Weight: 192.26 g/mol

Physicochemical and Structural Data

The properties of the 1-(2-methoxyphenyl)piperazine core are fundamental to its role in drug design.

Property	Value
Synonyms	o-Methoxyphenylpiperazine, N-(2-Methoxyphenyl)piperazine
Appearance	Off-white solid or liquid
Melting Point	35-40 °C
Boiling Point	130-133 °C at 0.1 mmHg
Density	1.095 g/mL at 25 °C
Solubility	Soluble in chloroform, ethyl acetate, and methanol. Insoluble in water.

Synthesis of 1-(2-Methoxyphenyl)piperazine Hydrochloride

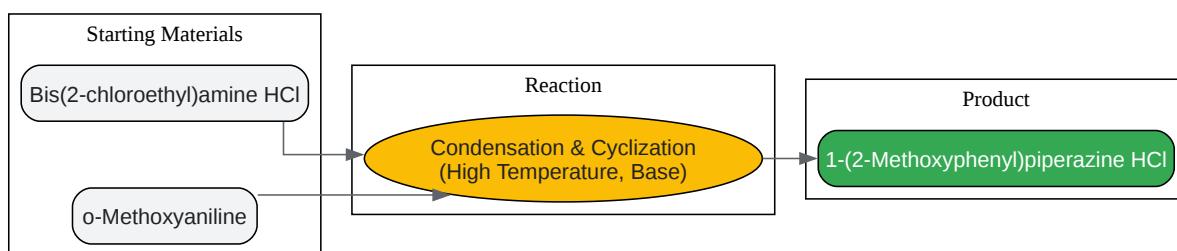
1-(2-Methoxyphenyl)piperazine is often synthesized and used as its hydrochloride salt to improve handling and solubility. There are several synthetic routes, with a common one involving the cyclization of o-methoxyaniline with bis(2-chloroethyl)amine hydrochloride.

This protocol outlines a general procedure for the synthesis of 1-(2-methoxyphenyl)piperazine hydrochloride from o-methoxyaniline.

Step 1: Preparation of Bis(2-chloroethyl)amine Hydrochloride

- In a suitable reaction vessel, diethanolamine is reacted with sulfonyl chloride in chloroform.
- The reaction is typically performed at 25-30°C with controlled addition.
- The resulting product, bis(2-chloroethyl)amine hydrochloride, is isolated as a white crystalline solid.

Step 2: Condensation and Cyclization


- A mixture of o-methoxyaniline (1 equivalent), bis(2-chloroethyl)amine hydrochloride (1 equivalent), and a suitable base such as potassium carbonate is heated in a high-boiling

solvent like diethyleneglycol monomethyl ether or n-butanol.

- The reaction is typically carried out at elevated temperatures (e.g., 150°C) for several hours (e.g., 12 hours).
- The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

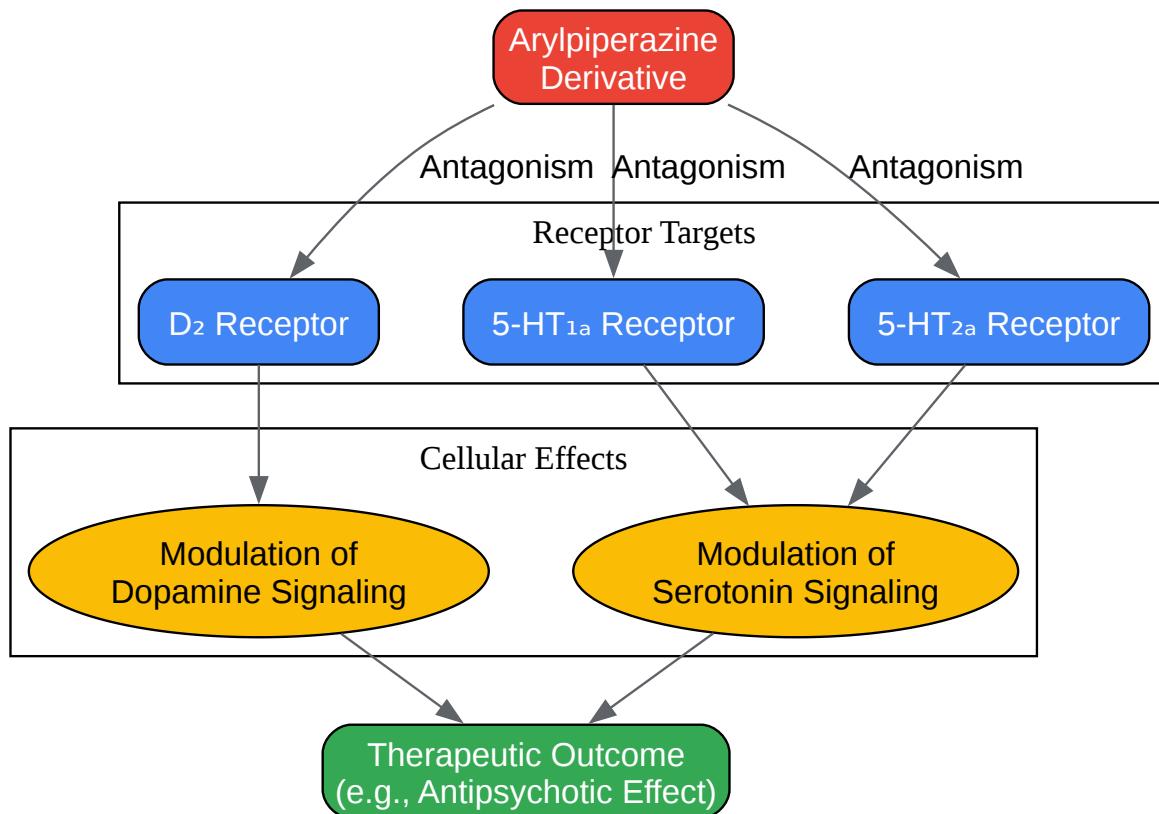
Step 3: Isolation and Purification of the Hydrochloride Salt

- Upon completion, the reaction mixture is cooled to room temperature.
- The product is precipitated by the addition of a solvent in which it is insoluble, such as diethyl ether, to a solution of the crude product in a minimal amount of a solvent like methanol.
- The precipitate is collected by filtration, washed with diethyl ether, and dried to yield 1-(2-methoxyphenyl)piperazine hydrochloride.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of 1-(2-methoxyphenyl)piperazine HCl.

Role in Drug Development: A Scaffold for CNS-Active Agents


The 1-(2-methoxyphenyl)piperazine scaffold is a cornerstone in the development of drugs targeting CNS disorders, including schizophrenia, depression, and anxiety. Its derivatives are

known to interact with various neurotransmitter receptors, most notably serotonin (5-HT) and dopamine (D₂) receptors.

Arylpiperazine derivatives exhibit a wide range of pharmacological activities, often acting as antagonists or partial agonists at 5-HT_{1a} and 5-HT_{2a} receptors, and as antagonists at D₂ receptors. This "multi-target" profile is a key feature of many atypical antipsychotic drugs.

- 5-HT_{1a} Receptor Antagonism: 1-(2-Methoxyphenyl)piperazine is a known antagonist of the 5-HT_{1a} receptor. For example, the well-characterized antagonist NAN-190 (1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine) is built upon this core. Antagonism at postsynaptic 5-HT_{1a} receptors can modulate downstream signaling pathways, influencing neuronal excitability.
- Interaction with D₂ Receptors: The clinical efficacy of many antipsychotic drugs is linked to their ability to block D₂ dopamine receptors. The arylpiperazine moiety is a key pharmacophore for achieving high affinity for D₂ receptors.
- Modulation of 5-HT_{2a} Receptors: Interaction with 5-HT_{2a} receptors is another hallmark of atypical antipsychotics, and derivatives of 1-(2-methoxyphenyl)piperazine can be designed to have specific affinities for this receptor subtype.

The interplay between these receptor interactions is crucial for the therapeutic effects and side-effect profiles of drugs derived from this scaffold.

[Click to download full resolution via product page](#)

Caption: Multi-target receptor interactions of arylpiperazine derivatives.

Experimental Protocol: Radioligand Binding Assay for 5-HT_{1a} Receptor Affinity

To characterize the binding affinity of novel derivatives of 1-(2-methoxyphenyl)piperazine for the 5-HT_{1a} receptor, a competitive radioligand binding assay is a standard method.

Objective: To determine the inhibitory constant (K_i) of a test compound for the 5-HT_{1a} receptor.

Materials:

- Membrane preparation from cells expressing the human 5-HT_{1a} receptor.
- Radioligand: [³H]8-OH-DPAT (a 5-HT_{1a} agonist).

- Non-specific binding control: 5-HT (Serotonin) or another suitable high-affinity ligand.
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
- Test compound (novel arylpiperazine derivative) at various concentrations.
- 96-well plates, filter mats (e.g., GF/C), and a scintillation counter.

Procedure:

- Plate Setup: In a 96-well plate, add assay buffer, the test compound at various dilutions, and the membrane preparation.
- Radioligand Addition: Add a fixed concentration of [³H]8-OH-DPAT to each well. For determining non-specific binding, add a high concentration of unlabeled 5-HT.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
- Filtration: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound from free radioligand.
- Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Scintillation Counting: Dry the filter mats, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

References

- Exploring **Ethyl 2-Fluoroacetoacetate**: Properties and Applic
- 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346 - PubChem.
- 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed.

- Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed.
- Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Gifford Bioscience. [\[Link\]](#)
- A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed.
- The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Bentham Science. [\[Link\]](#)
- The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed.
- To cite this document: BenchChem. [Part 1: Ethyl 2-fluoroacetoacetate (CAS 1522-41-4)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b073962#cas-1522-41-4-molecular-weight-and-formula\]](https://www.benchchem.com/product/b073962#cas-1522-41-4-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com